molecular formula C11H14O2 B12319889 3',5'-Dimethyl-2'-hydroxypropiophenone

3',5'-Dimethyl-2'-hydroxypropiophenone

Cat. No.: B12319889
M. Wt: 178.23 g/mol
InChI Key: QZTZOZULRCHDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-dimethyl-2’-hydroxypropiophenone typically involves the Friedel-Crafts acylation of 3,5-dimethylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

While specific industrial production methods for 3’,5’-dimethyl-2’-hydroxypropiophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-2’-hydroxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Depending on the oxidizing agent and conditions, the major products can include 3’,5’-dimethyl-2’-hydroxyacetophenone or 3’,5’-dimethylbenzoic acid.

    Reduction: The major product of reduction is 3’,5’-dimethyl-2’-hydroxypropanol.

    Substitution: Products can include brominated or nitrated derivatives of 3’,5’-dimethyl-2’-hydroxypropiophenone.

Scientific Research Applications

3’,5’-Dimethyl-2’-hydroxypropiophenone has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,5’-dimethyl-2’-hydroxypropiophenone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2’-Hydroxypropiophenone: Lacks the methyl groups at the 3’ and 5’ positions.

    3’,5’-Dimethylacetophenone: Lacks the hydroxyl group at the 2’ position.

    2’-Hydroxy-3’,5’-dimethylbenzaldehyde: Contains an aldehyde group instead of a ketone.

Uniqueness

3’,5’-Dimethyl-2’-hydroxypropiophenone is unique due to the presence of both the hydroxyl group and the methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-hydroxy-3,5-dimethylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2/c1-4-10(12)9-6-7(2)5-8(3)11(9)13/h5-6,13H,4H2,1-3H3

InChI Key

QZTZOZULRCHDPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.